molecular formula C14H11IN4O3S B3536222 N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3536222
M. Wt: 442.23 g/mol
InChI Key: HNHGYLKTMGKTJS-UHFFFAOYSA-N
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Description

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an iodopyridine moiety, a carbamothioyl group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the iodination of pyridine derivatives. The iodopyridine intermediate is then reacted with a thiocarbamoyl chloride to introduce the carbamothioyl group. Finally, the nitrobenzamide moiety is incorporated through a coupling reaction with 2-methyl-3-nitrobenzoic acid under appropriate conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The iodopyridine moiety can be subjected to reductive dehalogenation.

    Substitution: The iodopyridine can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 2-methyl-3-aminobenzamide derivatives.

    Reduction: Deiodinated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The iodopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The carbamothioyl group may interact with thiol-containing proteins, affecting their function. The nitrobenzamide structure can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
  • N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methylbenzamide
  • N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide

Uniqueness

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodopyridine moiety allows for targeted interactions with biological molecules, while the nitrobenzamide structure provides potential for redox activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN4O3S/c1-8-10(3-2-4-11(8)19(21)22)13(20)18-14(23)17-12-6-5-9(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHGYLKTMGKTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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